4'-Bromo-2'-fluoro-5'-hydroxyphenacyl bromide
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Overview
Description
4’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and hydroxyl groups on the phenyl ring. This compound is primarily used in scientific research and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide typically involves the bromination and fluorination of hydroxyacetophenone derivatives. One common method includes the following steps:
Bromination: Hydroxyacetophenone is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the phenyl ring.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride.
Industrial Production Methods
Industrial production of 4’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate, chromium trioxide, and hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while oxidation and reduction reactions produce corresponding ketones, aldehydes, or alcohols .
Scientific Research Applications
4’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes and receptors.
Biological Studies: It is employed in biochemical assays and studies to investigate enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine, fluorine, and hydroxyl groups allows the compound to form strong interactions with these targets, leading to inhibition or activation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoro-2-hydroxyacetophenone
- 4-Bromo-2-fluorobiphenyl
- 5-Fluoro-2-hydroxyphenacyl bromide
Uniqueness
4’-Bromo-2’-fluoro-5’-hydroxyphenacyl bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The combination of bromine, fluorine, and hydroxyl groups allows for versatile reactivity and interactions with various molecular targets, making it valuable in research and industrial applications .
Properties
Molecular Formula |
C8H5Br2FO2 |
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Molecular Weight |
311.93 g/mol |
IUPAC Name |
2-bromo-1-(4-bromo-2-fluoro-5-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-8(13)4-1-7(12)5(10)2-6(4)11/h1-2,12H,3H2 |
InChI Key |
JVRSZSABWCOYQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)F)C(=O)CBr |
Origin of Product |
United States |
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